1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldihexadecan-1-one
Description
1,1'-Dihydropyrimidine-1,3(2H,4H)-diyldihexadecan-1-one is a bicyclic dihydropyrimidine derivative featuring two hexadecanoyl (C₁₆H₃₁O) groups at the 1- and 3-positions of the pyrimidine ring. This compound belongs to the dihydropyrimidine family, which is renowned for its structural versatility and applications in pharmaceuticals and materials science. The compound’s extended alkyl chains confer unique physicochemical properties, such as enhanced lipophilicity, which may influence its bioavailability and intermolecular interactions .
Properties
CAS No. |
32644-62-5 |
|---|---|
Molecular Formula |
C36H70N2O2 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
1-(3-hexadecanoyl-1,3-diazinan-1-yl)hexadecan-1-one |
InChI |
InChI=1S/C36H70N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-35(39)37-32-29-33-38(34-37)36(40)31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
YVUCHERXMJYDBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCN(C1)C(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) typically involves the condensation of appropriate aldehydes and urea or thiourea under acidic or basic conditions. The reaction may proceed through a Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidines. The reaction conditions often include the use of catalysts such as Lewis acids (e.g., zinc chloride) or Bronsted acids (e.g., hydrochloric acid).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one (DHPM)
Structure: DHPM derivatives lack the hexadecanoyl substituents and instead feature aryl or alkyl groups at the 4-position. For example, ethyl 4-methyl-3,4-dihydropyrimidin-2(1H)-one is synthesized via the Biginelli reaction using ethyl acetoacetate, benzaldehyde, and urea . Key Differences:
- Synthesis: DHPMs are synthesized via solvent-based methods (e.g., ethanol with HCl) or mechanochemistry (solvent-free), emphasizing environmental sustainability. In contrast, 1,1'-dihydropyrimidine-1,3-diyldihexadecan-1-one likely requires long-chain acylating agents and specialized conditions .
- Bioactivity: DHPMs exhibit antibacterial, anti-inflammatory, and anticancer properties due to their hydrogen-bonding capabilities and planar aromatic systems. The hexadecanoyl derivative’s bioactivity remains underexplored but may differ due to steric hindrance from alkyl chains .
Hexahydro-2,7-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones
Structure : These compounds (e.g., 9-substituted derivatives) incorporate thioxo groups at the 2- and 7-positions and a pyrido-dipyrimidine framework, differing from the simpler dihydropyrimidine core of the target compound .
Key Differences :
- Reactivity: The thioxo groups enhance electrophilicity, enabling nucleophilic substitutions at the 9-position. The hexadecanoyl derivative’s reactivity is likely dominated by its ester functionalities.
2,2′-(Dihydropyrimidine-1,3-diyldimethanediyl)bis(6-tert-butyl-4-methoxyphenol)
Structure: This structurally related compound features phenolic substituents linked via a dihydropyrimidine bridge. X-ray crystallography reveals a chair conformation for the pyrimidine ring, with tert-butyl groups inducing a dihedral angle of -17.7° between aromatic rings . Key Differences:
- Conformational Flexibility: The target compound’s hexadecanoyl chains likely adopt extended conformations, reducing steric repulsion compared to the bulky tert-butyl groups in the phenolic analog.
- Hydrogen Bonding: The phenolic derivative forms O–H···N hydrogen bonds (N···O distance: 2.67 Å), while the hexadecanoyl variant may prioritize van der Waals interactions due to its nonpolar substituents .
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Structure: These compounds (e.g., 13-[2-[4-[(E)-(2,4-difluorophenyl)piperidinyl]ethyl]-2-methyl-tetrahydro-pyridopyrimidinones) feature fused pyridine-pyrimidinone rings with fluorinated aryl groups . Key Differences:
- Electron-Withdrawing Effects: Fluorine substituents enhance metabolic stability and binding affinity to biological targets. The hexadecanoyl derivative’s electron-rich alkyl chains may instead promote membrane permeability.
- Pharmacological Profile: Fluorinated pyridopyrimidinones are explored as CNS agents, whereas the target compound’s applications may align with lipid-mediated drug delivery .
Data Tables: Comparative Analysis
Research Findings and Implications
- Structural Insights: The hexadecanoyl chains in 1,1'-dihydropyrimidine-1,3-diyldihexadecan-1-one likely reduce crystallinity compared to tert-butyl-substituted analogs, as observed in X-ray studies .
- Synthetic Challenges : Long-chain acylation may require optimized catalysts to prevent side reactions, contrasting with the straightforward Biginelli synthesis of DHPMs .
- Biological Potential: While DHPMs and fluorinated derivatives target enzymes or receptors, the hexadecanoyl variant’s lipid-like structure could enhance its utility in drug formulation or nanotechnology.
Biological Activity
1,1'-Dihydropyrimidine-1,3(2H,4H)-diyldihexadecan-1-one is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a dihydropyrimidine core and a hexadecanone moiety. Its chemical formula is , indicating a relatively high molecular weight and lipophilicity, which may influence its biological activity and bioavailability.
Research indicates that compounds with a dihydropyrimidine structure can exhibit various biological activities, including:
- Antitumor Activity : Dihydropyrimidines have been studied for their potential in inhibiting tumor growth. They may act by interfering with cellular signaling pathways involved in proliferation and apoptosis.
- Antimicrobial Properties : Some studies suggest that dihydropyrimidines possess antimicrobial effects against various pathogens, potentially through disruption of microbial cell membranes or inhibition of key metabolic pathways.
- Cardiovascular Effects : Certain derivatives have shown promise in modulating cardiovascular functions, possibly by influencing calcium channels or nitric oxide pathways.
Biological Activity Data
A summary of biological activities associated with 1,1'-Dihydropyrimidine-1,3(2H,4H)-diyldihexadecan-1-one is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Cardiovascular modulation | Potential vasodilatory effects |
Case Studies
Several case studies have explored the effects of dihydropyrimidine compounds similar to 1,1'-Dihydropyrimidine-1,3(2H,4H)-diyldihexadecan-1-one:
- Antitumor Study : A study involving a series of dihydropyrimidine derivatives demonstrated significant antitumor activity in vitro against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : In another study, a related compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis.
- Cardiovascular Research : A clinical trial evaluated the cardiovascular effects of a dihydropyrimidine derivative in patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure compared to baseline measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
